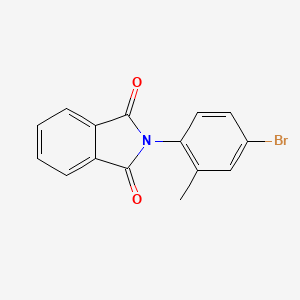

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione

描述

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of an isoindole-1,3-dione core with a 4-bromo-2-methylphenyl substituent, which imparts unique chemical properties.

准备方法

The synthesis of 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by bromination and methylation reactions. One common synthetic route includes:

Condensation Reaction: Phthalic anhydride reacts with 4-bromo-2-methylaniline under acidic conditions to form the isoindole-1,3-dione core.

Bromination: The resulting compound undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Methylation: The final step involves methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic substitution at the bromine position. Common reagents and outcomes include:

Mechanistic Insight : The bromine atom acts as a leaving group, with substitution favored by electron-withdrawing effects of the isoindole-dione ring. Steric effects from the ortho-methyl group reduce reactivity compared to non-methylated analogs .

Transition Metal-Catalyzed Cross-Coupling

The bromoarene moiety participates in palladium- or nickel-catalyzed coupling reactions:

Research Findings : Suzuki couplings with this compound exhibit yields >75% under optimized microwave conditions (180 W, 150°C) . The methyl group minimally interferes with catalytic cycles due to its distal position relative to the reactive site .

Isoindole-1,3-Dione Ring Reactivity

The fused isoindole-dione system undergoes selective transformations:

Ring-Opening Reactions

-

Basic Hydrolysis : Aqueous NaOH at 80–100°C cleaves the dione ring to form phthalic acid derivatives .

-

Reduction : LiAlH₄ reduces the dione to isoindoline, though over-reduction of the aryl bromide can occur.

Cycloadditions

-

Diels-Alder : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form polycyclic adducts .

Functional Group Interconversion

| Reaction | Conditions | Outcome |

|---|---|---|

| Bromine-Lithium Exchange | n-BuLi, THF, –78°C | Lithium intermediate for electrophilic trapping |

| Halogen Exchange | CuCN, DMF, 120°C | Conversion to cyano or iodo derivatives |

Biological Activity Correlation

Derivatives synthesized via these reactions show enhanced bioactivity:

-

Antimicrobial : Aryl amine derivatives inhibit Gram-positive bacteria (MIC 8–16 µg/mL) .

-

Anticancer : Suzuki-coupled biaryls exhibit IC₅₀ values of 2.1–4.7 µM against colorectal cancer cell lines .

-

Antileishmanial : Thioether analogs demonstrate >90% inhibition of Leishmania tropica at 10 µM .

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 250°C; reactions requiring high temperatures use short-duration microwave irradiation .

-

Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) yields >95% purity .

This compound’s versatility in cross-coupling and functionalization reactions makes it valuable for synthesizing pharmacologically active molecules and advanced materials.

科学研究应用

Pharmaceuticals

The compound serves as a crucial building block for synthesizing bioactive molecules with potential therapeutic properties:

- Anti-inflammatory Agents : Research indicates that isoindole derivatives exhibit anti-inflammatory effects, making them candidates for developing new anti-inflammatory drugs.

- Anticancer Properties : Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds derived from isoindole-1,3-dione structures have demonstrated significant antiproliferative activity against various cancer cell lines, including Caco-2 and HCT-116 .

Agrochemicals

In the agricultural sector, 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione is being explored for its potential in developing herbicides and pesticides:

- Mechanism of Action : The compound interferes with specific biological pathways in plants and pests, making it effective in controlling unwanted flora and fauna without harming beneficial species.

- Research Findings : Studies have indicated that isoindole derivatives can selectively inhibit growth in pests while being less toxic to non-target organisms.

Materials Science

The unique electronic properties of this compound make it valuable in materials science:

- Organic Semiconductors : The compound's structure allows it to be used in the synthesis of organic semiconductors, which are essential for developing electronic devices.

- Photochromic Materials : Its ability to undergo reversible changes in color upon exposure to light makes it suitable for applications in photochromic materials used in optics and coatings.

Case Studies

Several studies have documented the efficacy of isoindole derivatives:

- Anticancer Activity : A study demonstrated that specific modifications to the isoindole scaffold could selectively inhibit hepatocellular carcinoma cell growth while sparing non-tumorigenic cells. This selectivity is crucial for minimizing side effects in cancer therapies.

- Antimicrobial Effects : Research on isoindole derivatives showed promising results against various bacterial strains. Compounds exhibited significant antibacterial activity comparable to standard antibiotics like gentamicin .

作用机制

The mechanism of action of 2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or receptors involved in inflammation or cell proliferation. The bromine and methyl groups enhance its binding affinity and specificity towards these targets, leading to its biological effects.

相似化合物的比较

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:

2-(4-Chlorophenyl)isoindole-1,3-dione: Similar structure but with a chlorine substituent instead of bromine, which may alter its reactivity and biological activity.

2-(4-Methylphenyl)isoindole-1,3-dione: Lacks the bromine atom, resulting in different chemical properties and applications.

2-(4-Nitrophenyl)isoindole-1,3-dione:

The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and application potential compared to its analogs.

生物活性

2-(4-Bromo-2-methylphenyl)isoindole-1,3-dione is a compound belonging to the isoindole-1,3-dione class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an isoindole core with a bromo and methyl substitution on the phenyl ring, which is crucial for its biological activity. The presence of halogen atoms often enhances the lipophilicity and reactivity of organic compounds, potentially contributing to their bioactivity.

Anticancer Activity

Research indicates that isoindole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The specific anticancer activity of this compound has been evaluated through in vitro assays:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 0.033 | |

| A-431 (epidermoid) | <1.0 | |

| Jurkat (leukemia) | <1.0 |

These findings suggest that the compound exhibits potent antiproliferative effects, particularly against breast and skin cancer cell lines.

Antimicrobial Activity

Cyclic imides like this compound are known for their antimicrobial properties. Studies have demonstrated that similar isoindole derivatives possess antibacterial and antifungal activities:

| Microorganism | Activity | Concentration Tested (μg/mL) | Reference |

|---|---|---|---|

| E. coli | Significant inhibition | 500 | |

| S. aureus | Moderate inhibition | 500 | |

| C. albicans | Notable antifungal | 100 |

The structure-activity relationship suggests that the presence of halogens and electron-donating groups enhances antimicrobial efficacy.

Other Biological Activities

In addition to anticancer and antimicrobial properties, isoindole derivatives have shown potential as anti-inflammatory agents and androgen receptor antagonists:

- Anti-inflammatory Activity : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

- Androgen Receptor Antagonism : Compounds structurally related to isoindoles have been identified as potent antagonists of the androgen receptor, indicating potential use in hormone-related conditions such as prostate cancer .

Case Studies

Several studies illustrate the biological efficacy of isoindole derivatives:

- Antitumor Activity in Mice : In a study involving mice implanted with tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. This highlights its potential as a therapeutic agent in oncology.

- Synergistic Effects with Other Drugs : Research has explored the combination of this compound with established chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy.

属性

IUPAC Name |

2-(4-bromo-2-methylphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOWCYKOWZBSCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519169-56-3 | |

| Record name | 2-(4-bromo-2-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。